Hydrogen Bond Donor Capacity: A Key Differentiator from the Non-Aminated 2-(4-Methylphenyl) Analog
The introduction of a primary aromatic amine in 2-(3-Amino-4-methylphenyl)cyclopentan-1-one provides a hydrogen bond donor (HBD) that is absent in the common core analog 2-(4-methylphenyl)cyclopentan-1-one. This single chemical change more than doubles the topological polar surface area (TPSA) and fundamentally alters the solubility and permeability profile of the compound . For medicinal chemists optimizing for target engagement where a hydrogen bond interaction is critical, the non-aminated analog cannot function as a substitute .
Analog: HBD = 0, TPSA = 17.07 Ų
ΔTPSA +26.02 Ų (+152%)
| Evidence Dimension | Hydrogen Bond Donor Count / TPSA |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 43.09 Ų |
| Comparator Or Baseline | 2-(4-Methylphenyl)cyclopentan-1-one (CAS 22460-07-7). HBD = 0; TPSA = 17.07 Ų |
| Quantified Difference | ΔHBD = +1 (infinite % increase). ΔTPSA = +26.02 Ų (+152% increase). |
| Conditions | Computational prediction based on standard methodologies (Leyan, Biosynth datasets). |
Why This Matters
A higher TPSA and HBD count directly correlate with altered blood-brain barrier (BBB) permeability and aqueous solubility, influencing compound selection for CNS vs. peripheral target programs.
